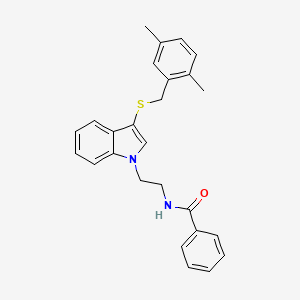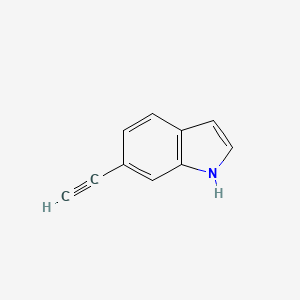
6-ethynyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and used for medicinal purposes . The ethynyl group at the 6-position of the indole ring introduces unique chemical properties, making this compound an interesting subject for research in organic chemistry and pharmacology.
Aplicaciones Científicas De Investigación
6-Ethynyl-1H-indole has several applications in scientific research:
Mecanismo De Acción
Target of Action
6-Ethynyl-1H-indole, like other indole derivatives, is known to interact with a variety of targets within the cell . Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to a variety of changes within the cell, depending on the specific target and the nature of the binding event .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Pharmacokinetics
The molecular weight of this compound is 14117 , which may influence its pharmacokinetic properties.
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethynyl-1H-indole can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an ethynyl group is introduced to the indole ring. This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere . Another method involves the direct alkynylation of indole derivatives using transition metal catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for yield and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of significant quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride or other Lewis acids.
Major Products:
Oxidation: Formation of this compound-3-carbaldehyde.
Reduction: Formation of 6-ethenyl-1H-indole or 6-ethyl-1H-indole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Comparación Con Compuestos Similares
6-Methyl-1H-indole: Similar structure but with a methyl group instead of an ethynyl group.
6-Bromo-1H-indole: Contains a bromine atom at the 6-position.
6-Fluoro-1H-indole: Contains a fluorine atom at the 6-position.
Comparison: 6-Ethynyl-1H-indole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its methyl, bromo, or fluoro counterparts. Additionally, the ethynyl group can participate in unique interactions with biological targets, potentially leading to different biological activities .
Propiedades
IUPAC Name |
6-ethynyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h1,3-7,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELRFNXKVCXFMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
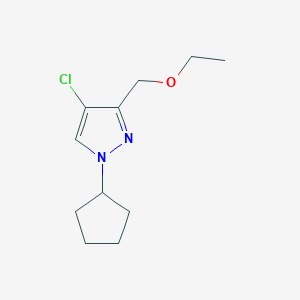
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373275.png)
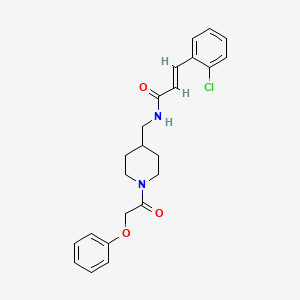
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B2373278.png)
![3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2373282.png)
![6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2373285.png)
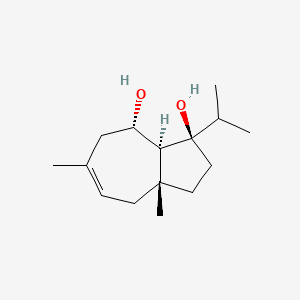
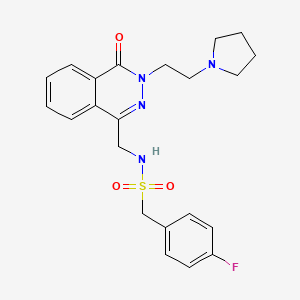
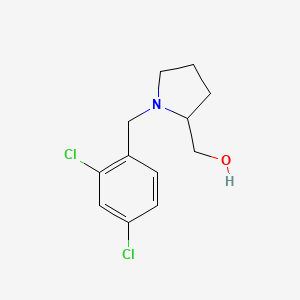
![1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2373290.png)
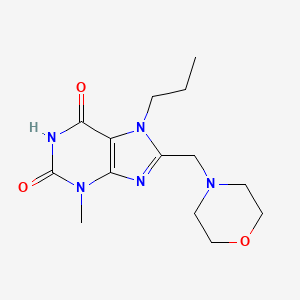
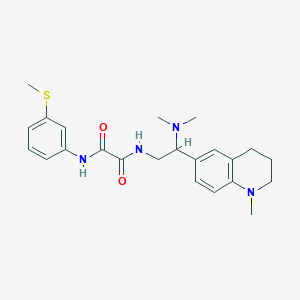
![3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride](/img/structure/B2373293.png)
